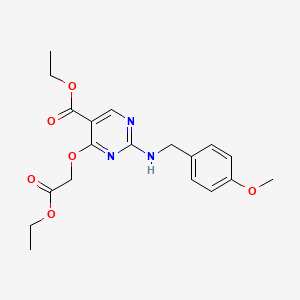
Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-methoxybenzyl)amino)pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-methoxybenzyl)amino)pyrimidine-5-carboxylate is a synthetic organic compound that belongs to the pyrimidine class of molecules. This compound is characterized by its complex structure, which includes an ethyl ester, an ethoxy group, a methoxybenzylamino group, and a pyrimidine ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-methoxybenzyl)amino)pyrimidine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an esterification reaction using ethanol and an appropriate carboxylic acid derivative.
Attachment of the Methoxybenzylamino Group: This step involves the nucleophilic substitution of a halogenated pyrimidine intermediate with 4-methoxybenzylamine.
Formation of the Ethyl Ester: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction temperatures and times, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-methoxybenzyl)amino)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-methoxybenzyl)amino)pyrimidine-5-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-methoxybenzyl)amino)pyrimidine-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved would require further experimental investigation.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-aminopyrimidine-5-carboxylate: Lacks the methoxybenzylamino group.
Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-chlorobenzyl)amino)pyrimidine-5-carboxylate: Contains a chlorobenzylamino group instead of a methoxybenzylamino group.
Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-methoxyphenyl)amino)pyrimidine-5-carboxylate: Contains a methoxyphenylamino group instead of a methoxybenzylamino group.
Uniqueness
Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-methoxybenzyl)amino)pyrimidine-5-carboxylate is unique due to the presence of the methoxybenzylamino group, which may confer specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with biological targets, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C19H23N3O6 |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
ethyl 4-(2-ethoxy-2-oxoethoxy)-2-[(4-methoxyphenyl)methylamino]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H23N3O6/c1-4-26-16(23)12-28-17-15(18(24)27-5-2)11-21-19(22-17)20-10-13-6-8-14(25-3)9-7-13/h6-9,11H,4-5,10,12H2,1-3H3,(H,20,21,22) |
Clave InChI |
XUMAYFJSVNTQMY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC1=NC(=NC=C1C(=O)OCC)NCC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















